molecular formula C6H8O B3047100 Ethynyl isopropyl ketone CAS No. 13531-82-3

Ethynyl isopropyl ketone

Cat. No. B3047100
CAS RN: 13531-82-3
M. Wt: 96.13 g/mol
InChI Key: KLQCAVMGXXCQHN-UHFFFAOYSA-N
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Description

Ethynyl isopropyl ketone, also known as 2-Methylpentan-3-one, is an aliphatic ketone . It is used as a reagent in organic chemistry and as a solvent . Its fully fluorinated analog is known as Novec 1230 and is used in gaseous fire suppression .


Molecular Structure Analysis

The molecular structure of Ethynyl isopropyl ketone consists of a carbonyl group (C=O) and an ethynyl group (C≡C-H). The presence of these groups in the molecule determines its chemical behavior .


Chemical Reactions Analysis

The chemical behavior of Ethynyl isopropyl ketones is generally determined by the presence of three reaction centers in the molecule: the carbonyl and ethynyl groups, and the hydrogen atom involved in the triple bond . The triple bond is known to be less reactive than the double bond in electrophilic addition reactions, but more reactive in relation to nucleophilic agents .


Physical And Chemical Properties Analysis

Ethynyl isopropyl ketone has a chemical formula of C6H12O and a molar mass of 100.161 g·mol −1 . It has a density of 0.811 g/cm 3 , a melting point of less than 25 °C , and a boiling point of 113 °C . It is soluble in water, with a solubility of 15.5 mg/mL .

Scientific Research Applications

Enantioselective Reduction

Ethynyl ketones, including isopropyl ethynylketoesters, can be enantioselectively reduced by the enzyme secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus. This process results in high chemical yields and enantioselectivities of ethynylhydroxyesters, particularly for isopropyl ethynylketoesters, which are valuable chiral building blocks for asymmetric synthesis (Heiss & Phillips, 2000).

Ethynylation of Ketones

The ethynylation of ketones, a key chemical process, has been studied in various conditions. For example, the reaction of ketone with sodium acetylide in liquid ammonia at low temperatures leads to the formation of corresponding alcohols. This process is crucial in modifying the chemical structure and properties of ketones, including ethynyl isopropyl ketone (Fujita, Wada, Onishi, & Nishida, 1977).

Isomerization Studies

Isomerization of isobutyraldehyde on eta-alumina has been investigated, revealing the formation of various ketones including methyl isopropyl ketone. Understanding these isomerization processes is vital for industrial applications where specific ketone structures, like ethynyl isopropyl ketone, are desired (Ploder, 1971).

Infrared and NMR Spectroscopy

Infrared C–D stretching and 2H NMR spectra of isopropyl-2-d 1-(p-substituted phenyl)ethyl ketones have provided insight into the hydrogen bond-like interaction between the C–D group and aromatic π-electrons. This research enhances the understanding of molecular interactions and structure-function relationships in ketones, including ethynyl isopropyl ketone (Karatsu, Suezawa, Abe, Hirota, & Nishio, 1986).

Synthesis of Ethynyl Ketones

The synthesis of ethynyl ketones, such as the formation of ethynyl phenyl ketone from 1,1,1,3-tetrachloro-3-phenylpropane, involves complex chemical reactions, including elimination and proton transfer. These methodologies can be adapted for the synthesis of ethynyl isopropyl ketone (Akiyama, Yoshida, Hanawa, & Sugimori, 1983).

Chemical Properties and Uses of Ketones

Understanding the properties and uses of various ketones, including methyl isopropyl ketone, provides a broader context for the applications of ethynyl isopropyl ketone. This knowledge is essential for industrial applications where ketones are used as solvents, extractants, and chemical intermediates (O’Donoghue, 2008).

Microwave-Assisted Synthesis

Microwave-assisted synthesis involving ethynyl ketones has been researched, providing a method for rapid heterocyclization. This approach could be applied to the synthesis and modification of ethynyl isopropyl ketone, optimizing production processes (Bagley, Lubinu, & Mason, 2007).

properties

IUPAC Name

4-methylpent-1-yn-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-4-6(7)5(2)3/h1,5H,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQCAVMGXXCQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40159309
Record name 1-Pentyn-3-one, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40159309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethynyl isopropyl ketone

CAS RN

13531-82-3
Record name 4-Methyl-1-pentyn-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013531823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethynyl isopropyl ketone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96445
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Pentyn-3-one, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40159309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYL-1-PENTYN-3-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8DQ99H49M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

The oxidation of 3-methyl-1-butene was carried out in a 300 cc titanium Autoclave Engineers magnedrive stirred tank reactor. The reactor was charged with 50 mL water, 50 g (68 mL) decane, 0.01 mol palladium chloride, 0.025 mol heteropolyacid, 0.004 mol cetyltrimethylammonium bromide, and 0.29 mol 3-methyl-1-butene. Reaction was carried out for 2 hours, at 120° C. and 150 psig oxygen pressure according to the general procedure set forth above. A 22.1 mol % conversion of 3-methyl-1-butene was obtained with 37.1% selectivity to methyl isopropyl ketone.
Quantity
0 (± 1) mol
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Reaction Step One
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0.29 mol
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0.004 mol
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300 mL
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68 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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